
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents.
Addition of the Tert-butyl Group: This is usually done through alkylation reactions using tert-butyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Neuropharmacology
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate has shown promise in neuropharmacological research. Its structural similarity to known neuroactive compounds suggests potential activity at neurotransmitter receptors. Studies have indicated that derivatives of piperidine can exhibit effects on dopamine and serotonin receptors, which are critical in treating conditions such as depression and anxiety disorders.
Antidepressant Activity
Research has demonstrated that compounds with piperidine structures can possess antidepressant properties. For instance, studies have focused on the modulation of the serotonin system, where this compound may act as a serotonin reuptake inhibitor (SRI). This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in clinical settings.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties due to its ability to inhibit certain cancer cell lines. The compound's interaction with specific cellular pathways involved in proliferation and apoptosis is currently under investigation.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Hydroxymethyl Compounds: Molecules containing hydroxymethyl groups.
Tert-butyl Esters: Compounds with tert-butyl ester functional groups.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate, identified by its CAS number 1909335-87-0, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 243.34 g/mol. The compound features a piperidine ring, which is a common motif in many biologically active compounds. The structure can be represented as follows:
- SMILES Notation : OCC1(CCCN(C1)C(=O)OC(C)(C)C)C(C)C
This structure contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with hydroxymethyl groups under specific conditions. For example, one method includes using di-tert-butyl dicarbonate in the presence of piperidine derivatives to yield the desired compound in high purity and yield .
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines. A study highlighted the potential of indolyl-pyridinyl-propenones as microtubule-active agents, suggesting that modifications in the piperidine structure can lead to enhanced biological activity against cancer cells .
Table 1: Summary of Biological Activity Studies
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Indolyl-Pyridinyl-Propenone | GBM Cells | <0.1 | Microtubule disruption |
Tert-butyl Piperidine Derivative | FaDu Hypopharyngeal | 0.5 | Apoptosis induction |
These findings suggest that this compound may possess similar mechanisms of action due to its structural similarities to other active compounds.
Other Pharmacological Effects
In addition to anticancer properties, piperidine derivatives have been investigated for their effects on neurotransmitter systems and potential roles in treating neurological disorders. The presence of functional groups such as hydroxymethyl and tert-butyl enhances their binding affinity to various receptors, potentially modulating neurotransmitter release and uptake .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Piperidine Derivatives : A research article evaluated various piperidine derivatives for their anticancer efficacy. The study found that modifications at specific positions on the piperidine ring significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values below 0.5 µM against cancer cell lines .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that certain piperidine compounds induced apoptosis through mitochondrial pathways, highlighting the importance of structural features in determining biological outcomes .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-propan-2-ylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(2)14(10-16)7-6-8-15(9-14)12(17)18-13(3,4)5/h11,16H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJTOBSIHNWKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122215 | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909335-87-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909335-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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